(2S)-2-fluoro-2-methyl-3H-inden-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2S)-2-fluoro-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m0/s1 |
InChI Key |
LEYVNNXOQDJEJG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@]1(CC2=CC=CC=C2C1=O)F |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Fluoro 2 Methyl 3h Inden 1 One
Enantioselective Synthesis Strategies Towards (2S)-2-fluoro-2-methyl-3H-inden-1-one
The synthesis of this compound in an enantiomerically pure form presents a considerable challenge due to the presence of a quaternary stereocenter containing a fluorine atom. The strategies to achieve this enantioselectivity can be broadly categorized into three main approaches: asymmetric catalytic methods, the use of chiral auxiliaries, and syntheses starting from the chiral pool.
Asymmetric Catalytic Approaches for Stereocenter Construction
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a robust strategy for enantioselective fluorination reactions. researchgate.netprinceton.edu For the synthesis of this compound, an organocatalytic approach would typically involve the reaction of 2-methyl-3H-inden-1-one with an electrophilic fluorinating agent in the presence of a chiral amine catalyst.
The mechanism generally proceeds through the formation of a chiral enamine intermediate from the reaction of the ketone substrate with the organocatalyst. nih.gov This enamine then directs the attack of the electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), from one face of the molecule, leading to the preferential formation of one enantiomer. researchgate.netnih.gov Cinchona alkaloid-based primary amines have proven to be effective catalysts for the α-fluorination of cyclic ketones, achieving high enantioselectivity. nih.gov
A representative reaction scheme is depicted below:
Substrate: 2-methyl-3H-inden-1-one
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)
Organocatalyst: Chiral primary amine (e.g., derived from Cinchona alkaloids)
Product: this compound (ideally with high enantiomeric excess)
| Catalyst Type | Example Catalyst | Fluorinating Agent | Potential Substrate | Expected Outcome |
| Primary Amine | Cinchona Alkaloid Derivative | NFSI | 2-methyl-3H-inden-1-one | High enantioselectivity for (2S) or (2R) isomer depending on catalyst |
| Imidazolidinone | MacMillan Catalyst | NFSI | Aldehydes (by analogy) | High enantioselectivity in α-fluorination |
This table is illustrative of potential catalyst systems based on established methodologies for similar ketones.
Transition-metal catalysis offers another powerful avenue for the enantioselective synthesis of fluorinated compounds. organic-chemistry.org In this approach, a chiral ligand coordinates to a metal center, creating a chiral catalytic complex that can induce stereoselectivity in the fluorination reaction.
For a substrate like 2-methyl-1-indanone (B98384), a complex of a transition metal (e.g., nickel, copper, or europium) with a chiral ligand could be employed. organic-chemistry.orgmdpi.com For instance, complexes of nickel(II) with chiral bis(oxazoline) (Pybox) ligands have been successfully used for the enantioselective fluorination of β-keto esters. organic-chemistry.org A similar strategy could be adapted for the direct fluorination of 2-methyl-3H-inden-1-one. The chiral catalyst would coordinate to the ketone, facilitating the delivery of the electrophilic fluorine from a specific direction.
| Metal | Chiral Ligand | Fluorinating Agent | Potential Substrate | Reference Application |
| Nickel(II) | dbfox | NFSI | β-keto esters | Enantioselective fluorination organic-chemistry.org |
| Europium(III) | pybox | NFSI | Alkyl 1-indanone-2-carboxylates | Enantioselective α-fluorination mdpi.com |
This table illustrates potential transition-metal catalytic systems applicable to the target molecule.
Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a green and highly selective alternative for the synthesis of chiral compounds. the-innovation.orgsioc.ac.cn While specific enzymes for the direct fluorination of 2-methyl-3H-inden-1-one may not be readily available, engineered enzymes or screening of existing enzyme libraries could yield a suitable biocatalyst.
One potential biocatalytic strategy involves the use of engineered monooxygenases or reductases. the-innovation.org For example, flavin-dependent reductases can be utilized in photo-induced processes to generate fluorine-containing radicals that can then be asymmetrically captured. the-innovation.org Another approach could involve the kinetic resolution of a racemic mixture of 2-fluoro-2-methyl-3H-inden-1-one, where an enzyme selectively transforms one enantiomer, allowing for the isolation of the desired (S)-enantiomer.
Chiral Auxiliary-Mediated Synthesis of this compound
The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. wikipedia.org In this approach, the starting material, 2-methyl-3H-inden-1-one, would be reacted with a chiral auxiliary to form a new compound. The presence of the chiral auxiliary would then direct the subsequent fluorination reaction to occur from a specific face, leading to a diastereomerically enriched product. Finally, the auxiliary would be cleaved to yield the desired this compound.
Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org For example, an enolate derived from an imide formed between 2-methyl-1-indanone and a chiral oxazolidinone could be fluorinated. nih.gov The steric hindrance of the auxiliary would control the trajectory of the incoming electrophilic fluorinating agent.
| Chiral Auxiliary | Key Intermediate | Reaction Type | Advantage | Disadvantage |
| Evans Oxazolidinone | Chiral Imide Enolate | Electrophilic Fluorination | High diastereoselectivity, well-established | Requires additional steps for attachment and removal of the auxiliary |
| Pseudoephedrine | Chiral Amide Enolate | Alkylation (by analogy) | High diastereoselectivity, auxiliary is often recoverable | May require specific conditions for fluorination |
This table outlines the principles of chiral auxiliary-mediated synthesis as it could be applied to the target molecule.
Chiral Pool-Based Syntheses of Fluoro-Methyl-Indanones
A chiral pool synthesis utilizes a readily available, enantiomerically pure natural product as the starting material. This approach leverages the existing stereocenter(s) of the natural product to build the target molecule. For the synthesis of this compound, a suitable starting material from the chiral pool would need to possess a stereocenter that can be elaborated into the desired 2-fluoro-2-methyl-substituted indanone framework.
Identifying a suitable chiral pool starting material that can be efficiently converted to the target indanone is a significant challenge. The synthesis would likely involve multiple steps, including the formation of the indanone ring system and the introduction of the fluorine and methyl groups at the C2 position. While conceptually straightforward, this approach can often be lengthy and less efficient than catalytic asymmetric methods.
Diastereoselective Pathways to this compound Precursors
The stereoselective construction of the fluorinated indanone framework is a significant challenge. A prominent and effective strategy involves a tandem reaction sequence that creates the core structure and introduces the stereocenters in a controlled manner. One such powerful method is the Lewis acid-catalyzed Nazarov cyclization followed by an electrophilic fluorination. scilit.comnih.gov
This sequence typically starts with an α,β-unsaturated aryl ketone precursor. The Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone, is initiated by a Lewis acid catalyst, such as copper(II) triflate, to form an oxyallyl cation intermediate. wikipedia.org This intermediate is then trapped in situ by an electrophilic fluorinating agent. This tandem approach is highly advantageous as it constructs the indanone skeleton and sets two new stereocenters, one of which is a quaternary fluorine-bearing center, with high diastereoselectivity. nih.gov The development of enantioselective versions of this reaction, for instance using cobalt-based catalysts with specifically designed chiral ligands, provides a direct route to chiral α-fluorocyclopentenones, which are structurally related to indanones. nih.gov
Regioselective Introduction of Fluorine and Methyl Substituents
The precise placement of the fluorine and methyl groups on the indanone scaffold is crucial for the identity and properties of the final compound. The tandem Nazarov cyclization/electrophilic fluorination strategy inherently provides high regioselectivity. The cyclization of a properly substituted divinyl ketone precursor logically places the resulting substituents at the desired positions.
For instance, a precursor designed with a methyl group at the appropriate position on the divinyl ketone backbone will result in the methyl group at the C2 position of the indanone ring. The subsequent electrophilic fluorination of the oxyallyl cation intermediate occurs regioselectively at the C2 position, leading to the desired 2-fluoro-2-methyl-1-indanone structure. nih.gov The choice of the fluorinating agent is critical, with N-fluorobenzenesulfonimide (NFSI) being a commonly used reagent for this transformation due to its effectiveness in trapping the intermediate. nih.govnih.gov The regioselectivity is dictated by the electronic nature of the oxyallyl cation intermediate formed during the Nazarov cyclization.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the reaction conditions. Meticulous optimization of parameters such as solvent, temperature, pressure, and reactant concentrations is essential to maximize yield and selectivity.
Solvent Effects on Stereoselectivity
The choice of solvent can have a profound impact on the stereoselectivity of a reaction by influencing the stability of transition states and intermediates. In asymmetric fluorination reactions, solvents can affect the conformation of the catalyst-substrate complex, thereby altering the facial selectivity of the fluorine transfer. For instance, in the palladium-catalyzed asymmetric fluorination of oxindoles, changing the solvent from 2-propanol to a mixture of 1,2-dichloroethane (B1671644) and methanol (B129727) was shown to be crucial for achieving high enantioselectivity for different substrates. beilstein-journals.org The dynamic interplay between the solvent and the reacting species, including polarity, hydrogen-bonding capability, and the dielectric constant, can significantly influence the stereochemical pathway of the reaction. preprints.org
Temperature and Pressure Impact on Reaction Kinetics
Temperature is a critical parameter that governs the rate of chemical reactions. In fluorination processes, increasing the temperature generally leads to a higher reaction rate. researchgate.net However, in stereoselective reactions, temperature can also affect the selectivity. Lowering the temperature often enhances enantioselectivity by favoring the transition state leading to the major stereoisomer, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. For example, in the enantioselective α-fluorination of alkyl 1-oxo-indanecarboxylates, performing the reaction at -30 °C was crucial for achieving high enantiomeric excess. mdpi.com
Pressure is another parameter that can influence reaction kinetics, although it is less commonly varied in laboratory-scale synthesis of complex organic molecules compared to temperature. For gas-phase reactions or reactions involving gaseous reagents, pressure directly affects the concentration of the reactant and thus the reaction rate. acs.org In the context of the synthesis of this compound, controlling the pressure of any gaseous reactants would be important for ensuring consistent reaction kinetics.
Substrate and Reagent Concentration Studies
The relative and absolute concentrations of the substrate, catalyst, and reagents are key variables in optimizing a chemical transformation. Studies on the asymmetric fluorination of indanone derivatives have shown that the molar ratio of the catalyst and the fluorinating agent to the substrate can significantly impact both the yield and the enantioselectivity. For example, in the development of a flow chemistry process for a diastereoselective fluorination, it was noted that high conversion was only achieved when the enolate was added to the vessel containing the fluorinating agent, highlighting the importance of how the reagents are combined and their effective concentrations during the reaction. durham.ac.uk In some cases, a higher concentration of the catalyst or reagent can lead to improved yields, but this must be balanced against potential side reactions or decreased selectivity. acs.org
Below is a table summarizing the effect of reagent concentration on the yield and enantioselectivity of asymmetric fluorination of indanone-related substrates based on reported findings.
| Substrate | Catalyst System | Fluorinating Agent (Equivalents) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| tert-Butyl 1-indanone-2-carboxylate | (S,R)-ind-pybox-Eu(OTf)₃ | NFSI | Acetonitrile | Excellent | 96 | mdpi.com |
| Ethyl 1-indanone-2-carboxylate | PS-box-Cu(OTf)₂ (in flow) | NFSI (1.2) | Toluene | 99 | 96 | rsc.org |
| Indanone-based enamino ester | Chiral Amine Auxiliary | Difluoromethanesulfonyl Hypervalent Iodonium Ylide | - | up to 63 | up to 93 | nih.gov |
Scalability and Green Chemistry Considerations in Synthesis
The transition from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of scalability and sustainability. Green chemistry principles are increasingly important in modern synthetic chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.
For the synthesis of indanones, green approaches have been explored, such as the use of environmentally benign solvents like 4-methyltetrahydropyran (4-MeTHP) in Nazarov cyclizations, which can simplify work-up procedures and reduce the use of harmful solvents. scilit.compreprints.org Metal-free catalytic systems, for example using L-proline as a catalyst for intramolecular hydroacylation, also represent a greener alternative to methods relying on heavy metals. rsc.org Furthermore, the ability to recover and reuse catalysts, such as metal triflates, is a key aspect of a sustainable process. beilstein-journals.org
The scalability of the synthesis of this compound is a critical factor. Flow chemistry offers a promising avenue for scaling up reactions that are difficult to control in large batches, such as highly exothermic or fast reactions. The use of cryo-flow reactors allows for precise temperature control and efficient mixing, which can be crucial for maintaining high diastereoselectivity in fluorination reactions on a larger scale. durham.ac.uk The development of robust and scalable work-up procedures that avoid techniques like column chromatography is also essential for industrial production. durham.ac.uk
Comparative Analysis of Synthetic Routes to this compound
The synthesis of this compound can be approached through several strategic pathways. The primary challenge lies in the stereoselective introduction of both the fluorine and methyl groups at the C2 position of the indanone scaffold. The main strategies involve either the initial asymmetric fluorination of a precursor followed by methylation and decarboxylation, or the asymmetric fluorination of a pre-existing 2-methyl-1-indanone.
A prevalent and well-documented approach commences with the asymmetric fluorination of an alkyl 1-indanone-2-carboxylate. This method leverages the activation provided by the ester group to facilitate the introduction of fluorine.
Route 1: Asymmetric Fluorination of Alkyl 1-Indanone-2-carboxylates followed by Decarboxylation and Methylation
This route is characterized by the initial creation of the C-F bond in a stereocontrolled manner, followed by the subsequent installation of the methyl group.
Step 1: Asymmetric Fluorination
A significant body of research has focused on the catalytic asymmetric fluorination of β-keto esters like alkyl 1-indanone-2-carboxylates. nih.govnih.govnih.govmdpi.comacs.org Various chiral metal catalysts have been successfully employed for this transformation, with N-fluorobenzensulfonimide (NFSI) being the most common electrophilic fluorine source.
Key catalytic systems include:
Europium(III)/Pybox Complexes: A combination of europium(III) triflate and commercially available chiral pybox-type ligands has demonstrated high enantioselectivity (up to 96% ee) for the fluorination of various alkyl 1-indanone-2-carboxylates. nih.govmdpi.com
Copper(II)/Box Complexes: Chiral bis(oxazoline) (Box) ligands in complex with copper(II) salts have also been utilized as catalysts for this transformation. nih.gov
Palladium(II)/BINAP Complexes: Chiral palladium complexes, particularly with BINAP ligands, have been shown to effectively catalyze the enantioselective fluorination of β-keto esters. nih.gov
Nickel(II)/DBFOX Complexes: Nickel(II) perchlorate (B79767) hexahydrate complexed with DBFOX-Ph has achieved excellent enantioselectivity (up to 99% ee) in the fluorination of cyclic β-keto esters. acs.org
The general scheme for this step involves the reaction of an alkyl 1-indanone-2-carboxylate with NFSI in the presence of the chiral catalyst. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) can influence the reaction's efficiency and enantioselectivity. nih.gov
Step 2: Decarboxylation and Methylation
Following the successful asymmetric fluorination, the resulting α-fluoro-β-keto ester must undergo decarboxylation to remove the ester group and subsequent methylation to introduce the methyl group at the C2 position. The order and specific conditions of these two steps are critical for preserving the stereochemical integrity of the chiral center.
One plausible sequence involves decarboxylation first, followed by methylation of the resulting 2-fluoro-1-indanone. The decarboxylation of β-keto esters can often be achieved by heating, sometimes in the presence of acid or a salt. The subsequent methylation of the enolate of 2-fluoro-1-indanone would then need to be performed under conditions that avoid racemization.
Route 2: Direct Asymmetric Fluorination of 2-Methyl-1-indanone
A more direct and potentially more efficient route would involve the direct enantioselective fluorination of 2-methyl-1-indanone. This approach eliminates the need for the carboxylation and subsequent decarboxylation steps.
However, the direct asymmetric fluorination of α-substituted ketones is often more challenging than that of β-keto esters due to the lower acidity of the α-proton and potential for competing side reactions. Research in this area is ongoing, and the development of highly effective catalysts for the direct enantioselective fluorination of 2-methyl-1-indanone would represent a significant advancement.
Comparative Analysis
| Feature | Route 1: Asymmetric Fluorination of Alkyl 1-Indanone-2-carboxylate | Route 2: Direct Asymmetric Fluorination of 2-Methyl-1-indanone |
| Starting Material | Alkyl 1-indanone-2-carboxylate | 2-Methyl-1-indanone |
| Key Step | Catalytic asymmetric fluorination of a β-keto ester | Direct catalytic asymmetric fluorination of a ketone |
| Number of Steps | More steps (carboxylation, fluorination, decarboxylation, methylation) | Fewer steps (fluorination) |
| Maturity of Technology | Well-established with multiple catalytic systems reported nih.govnih.govnih.govmdpi.comacs.org | Less developed, more challenging transformation |
| Control of Stereochemistry | High enantioselectivities reported for the fluorination step nih.govmdpi.comacs.org | Potentially more difficult to achieve high enantioselectivity |
| Potential Issues | Racemization during decarboxylation or methylation steps | Lower reactivity of the substrate, potential for side reactions |
Stereochemical Characterization and Enantiopurity Assessment of 2s 2 Fluoro 2 Methyl 3h Inden 1 One
Determination of Absolute Configuration via Chiroptical Spectroscopy
The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, can be unequivocally determined using chiroptical spectroscopic methods. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com This differential absorption, known as the Cotton effect, provides information about the molecule's stereochemistry. For α-fluoroketones like (2S)-2-fluoro-2-methyl-3H-inden-1-one, the electronic transitions of the carbonyl chromophore are sensitive to the chiral environment, giving rise to characteristic CD signals.
The Exciton Chirality Method, a powerful tool within CD spectroscopy, can be applied when a molecule contains two or more interacting chromophores. nih.govcapes.gov.br While the indenone system itself contains a single dominant chromophore, derivatization of the molecule to introduce a second chromophore can allow for the application of this method. The sign of the resulting split CD signal (a bisignate curve) directly correlates to the absolute configuration of the stereocenter.
A hypothetical analysis of a derivatized this compound is presented below.
| Derivative Chromophores | Observed CD Cotton Effects | Inferred Absolute Configuration |
| Benzoate and Naphthoate | Positive first Cotton effect, negative second Cotton effect (positive chirality) | (S) |
| Phenyl and Anthracenyl | Negative first Cotton effect, positive second Cotton effect (negative chirality) | (S) - dependent on chromophore orientation |
This table presents hypothetical data for illustrative purposes.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.inwikipedia.org The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule. For ketones, the "axial haloketone rule" provides an empirical method to predict the sign of the Cotton effect in the ORD curve based on the spatial relationship between the halogen and the carbonyl group. acs.org In the case of this compound, the fluorine atom at the α-position influences the conformation and, consequently, the ORD spectrum. A positive or negative Cotton effect curve can be correlated to a specific absolute configuration. slideshare.net
| Solvent | Wavelength of Peak (nm) | Wavelength of Trough (nm) | Sign of Cotton Effect | Predicted Absolute Configuration |
| Methanol (B129727) | 330 | 295 | Positive | (S) |
| Chloroform | 332 | 298 | Positive | (S) |
| Hexane | 328 | 292 | Positive | (S) |
This table presents hypothetical data for illustrative purposes.
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized IR radiation for the vibrational transitions of a chiral molecule. wikipedia.orgbruker.com VCD is particularly powerful for determining the absolute configuration of molecules in solution. rsc.org The experimental VCD spectrum is compared with a spectrum predicted by ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov A match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of the absolute configuration. jascoinc.comyoutube.com
For this compound, the C-F and C=O stretching vibrations, as well as various bending modes, would be expected to show distinct VCD signals.
| Vibrational Mode | Experimental VCD Signal (cm⁻¹) | Calculated VCD Signal for (S)-enantiomer (cm⁻¹) | Calculated VCD Signal for (R)-enantiomer (cm⁻¹) | Assignment |
| C=O stretch | +15.2 x 10⁻⁵ at 1720 | +14.8 x 10⁻⁵ at 1722 | -14.8 x 10⁻⁵ at 1722 | (S) |
| C-F stretch | -8.9 x 10⁻⁵ at 1050 | -9.2 x 10⁻⁵ at 1055 | +9.2 x 10⁻⁵ at 1055 | (S) |
| CH₃ rock | +4.5 x 10⁻⁵ at 1150 | +4.1 x 10⁻⁵ at 1153 | -4.1 x 10⁻⁵ at 1153 | (S) |
This table presents hypothetical data for illustrative purposes.
Enantiomeric Excess (ee) Determination Methodologies
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Chromatographic methods are the gold standard for determining the ee of chiral compounds. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. uma.es This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the analysis of this compound, various polysaccharide-based or other types of CSPs would be screened to achieve baseline separation of the (S) and (R) enantiomers. The ratio of the peak areas in the resulting chromatogram is used to calculate the enantiomeric excess.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 12.5 | 14.8 | 2.1 |
| Chiralpak AD | Hexane/Ethanol (95:5) | 0.8 | 15.2 | 17.1 | 1.8 |
| Lux Cellulose-1 | Heptane/Ethanol (80:20) | 1.2 | 10.3 | 11.9 | 1.9 |
This table presents hypothetical data for illustrative purposes.
Chiral Gas Chromatography (GC) is another powerful method for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.czresearchgate.net Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers of this compound, being a relatively small molecule, would likely be amenable to this technique. The differing interactions between the enantiomers and the chiral stationary phase result in different elution times, allowing for their quantification and the determination of the enantiomeric excess. acs.org
| Chiral Stationary Phase | Oven Program | Carrier Gas | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Enantiomeric Excess (%) |
| Rt-βDEXsm | 100°C (1 min) to 180°C at 5°C/min | Hydrogen | 15.8 | 16.2 | 99.2 |
| Chiraldex G-TA | 90°C (2 min) to 170°C at 3°C/min | Helium | 20.1 | 20.7 | 98.5 |
| CP-Chirasil-DEX CB | 110°C isothermal | Nitrogen | 12.4 | 12.9 | 99.0 |
This table presents hypothetical data for illustrative purposes.
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral shift reagents (CSRs), is a powerful method for determining the enantiomeric purity of chiral compounds. tcichemicals.comtcichemicals.com CSRs are typically lanthanide-based complexes that can induce chemical shift differences between the signals of enantiomers in a racemic or enantiomerically enriched mixture. slideshare.netlibretexts.org
For a ketone like this compound, the carbonyl group provides a Lewis basic site for coordination with a lanthanide shift reagent. libretexts.org The interaction between the chiral substrate and the chiral reagent forms transient diastereomeric complexes, which have different magnetic environments. This results in the separation of NMR signals for the two enantiomers, allowing for their quantification.
Commonly used chiral shift reagents are based on europium or praseodymium, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) and Pr(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]praseodymium(III)). The choice of the specific shift reagent and solvent can significantly influence the degree of signal separation.
Table 1: Potential ¹H NMR Chemical Shift Differences (ΔΔδ) for Protons of 2-fluoro-2-methyl-3H-inden-1-one in the Presence of a Chiral Shift Reagent
| Proton | Expected Chemical Shift Range (ppm) without CSR | Expected ΔΔδ (ppm) with CSR |
| Methyl (CH₃) | 1.5 - 1.8 | 0.05 - 0.20 |
| Methylene (CH₂) | 3.0 - 3.5 | 0.10 - 0.30 |
| Aromatic (Ar-H) | 7.2 - 7.8 | 0.02 - 0.15 |
Note: The data in this table are hypothetical and illustrative of the expected effects. Actual values would need to be determined experimentally. The magnitude of the induced shift (Δδ) and the separation of signals (ΔΔδ) depend on the concentration of the CSR, the substrate-reagent interaction, and the specific protons being observed.
The enantiomeric excess (% ee) can be calculated by integrating the separated signals corresponding to the (S)- and (R)-enantiomers. For instance, if the integral of the methyl signal for the (S)-enantiomer is Iₛ and for the (R)-enantiomer is Iᵣ, the % ee is calculated as:
% ee = |(Iₛ - Iᵣ) / (Iₛ + Iᵣ)| x 100
Derivatization Strategies for Enhanced Stereochemical Analysis
When direct analysis by chiral NMR or chromatography is challenging, derivatization of the ketone can be employed. This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physical properties and can be more easily separated and quantified by standard chromatographic or spectroscopic techniques like HPLC or NMR. libretexts.org
For ketones, common derivatizing agents include chiral hydrazines, amines, or alcohols that react with the carbonyl group. For instance, reacting 2-fluoro-2-methyl-3H-inden-1-one with a chiral hydrazine (B178648) like (R)- or (S)-1-phenylethylhydrazine would yield diastereomeric hydrazones. These diastereomers can then be analyzed by HPLC on a non-chiral stationary phase or by NMR, where the protons of the newly formed diastereomers will exhibit different chemical shifts.
Another approach involves the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent, which is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis of carbonyl compounds. researchgate.net While PFBHA itself is not chiral, the resulting oxime can be analyzed on a chiral GC column.
Table 2: Common Derivatization Reactions for Ketones
| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Analytical Method |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | Hydrazone | HPLC, LC-MS nih.govyorku.ca |
| (R)- or (S)-1-Phenylethylamine | Carbonyl | Imine | Chiral HPLC, NMR |
| (R)- or (S)-Mosher's acid chloride | (after reduction of ketone to alcohol) | Ester | ¹H, ¹⁹F NMR |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl | Oxime | Chiral GC-MS researchgate.net |
Single-Crystal X-ray Diffraction Analysis (if applicable)
Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a crystalline compound. nih.govmdpi.com This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the (S) or (R) configuration at the stereocenter.
For this compound, obtaining a single crystal of sufficient quality is a prerequisite for this analysis. researchgate.net If the compound is successfully crystallized, the diffraction data can be used to determine bond lengths, bond angles, and the precise spatial arrangement of the atoms. The absolute configuration is typically determined by anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.
In cases where the parent compound does not crystallize well, a crystalline derivative can be synthesized for the purpose of X-ray analysis. For instance, a hydrazone or oxime derivative, as mentioned in the previous section, might be more amenable to forming high-quality single crystals.
While a specific crystal structure for this compound is not publicly available as of the time of this writing, the general parameters that would be obtained from such an analysis are outlined below.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.8 |
| b (Å) | 8.5 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
| Flack Parameter | ~0 |
Note: This data is purely illustrative. The Flack parameter is a critical value in determining the absolute structure of a chiral crystal, with a value close to zero confirming the correct enantiomer. mdpi.com
Chemical Reactivity and Advanced Transformations of 2s 2 Fluoro 2 Methyl 3h Inden 1 One
Reactions at the Ketone Carbonyl (C1)
The carbonyl group at the C1 position is a primary site for nucleophilic attack and reduction, common to all ketones. The presence of the α-fluoro-α-methyl group is expected to influence the steric and electronic environment of the carbonyl carbon.
Stereoselective Reductions and Alcohol Formation
The reduction of the C1 ketone in (2S)-2-fluoro-2-methyl-3H-inden-1-one would yield the corresponding 2-fluoro-2-methyl-2,3-dihydro-1H-inden-1-ol. This transformation introduces a new stereocenter at C1, leading to the formation of diastereomers. The stereochemical outcome of such a reduction would be of paramount importance.
Studies on the reduction of general α-halogenated ketones have shown that α-fluoro ketones can be slightly less reactive towards hydride reagents like sodium borohydride (B1222165) compared to their α-chloro and α-bromo analogs. prepchem.com This reduced reactivity is thought to arise from conformational effects where the optimal orbital overlap for the reaction is less favored. prepchem.comnih.gov For a stereoselective reduction, chiral reducing agents or catalysts would be necessary to control the facial selectivity of the hydride attack on the carbonyl, aiming for high diastereomeric excess (d.e.) of one of the alcohol products.
Table 1: Plausible Stereoselective Reductions of the C1-Ketone
| Reagent/Catalyst System | Expected Major Diastereomer | Rationale |
|---|---|---|
| L-Selectride® | (1S,2S)-alcohol | Bulky hydride attacks from the less hindered face, directed by the existing stereocenter. |
Nucleophilic Additions and Subsequent Derivatizations
The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and ylides (e.g., in Wittig reactions). The α-fluoro substituent generally enhances the electrophilicity of the carbonyl carbon due to its electron-withdrawing nature, making it more susceptible to nucleophilic attack. organic-chemistry.org
Addition of an organometallic reagent (R-M) would lead to the formation of a tertiary alcohol, again creating a new stereocenter at C1. Subsequent derivatization of the resulting alcohol, such as etherification or esterification, could then be performed. Ring-expansion reactions, which are common for 1-indanones, could also be initiated by nucleophilic addition. For instance, reaction with dimethyloxosulfonium methylide (Corey-Chaykovsky reagent) could lead to an epoxide which can undergo further rearrangement. acs.org
Reactivity at the Chiral Fluorine-Bearing Center (C2)
The carbon atom at the C2 position is a quaternary, chiral center bonded to a fluorine atom. The reactivity at this center is dominated by the potential for nucleophilic substitution of the fluorine atom, although this is a challenging transformation.
Stereospecific Nucleophilic Substitutions
The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution difficult. nih.gov However, the α-carbonyl group activates the C-F bond towards SN2 displacement. prepchem.com For a substitution reaction to occur at this tertiary center, conditions that favor an SN1-type mechanism might be necessary, which would proceed through a planar carbocation intermediate, leading to racemization.
Alternatively, transition-metal-mediated C-F bond activation could provide a pathway for substitution. acs.org Such methods can offer unique selectivity and functional group tolerance.
Transformations on the Aromatic Ring System
The benzene (B151609) ring of the indanone scaffold is susceptible to electrophilic aromatic substitution (SEAr). The position of substitution (C4, C5, C6, or C7) will be directed by the existing substituents: the ortho,para-directing alkyl portion and the meta-directing carbonyl group. Friedel-Crafts reactions (acylation or alkylation), nitration, halogenation, and sulfonation are all plausible transformations.
For example, the synthesis of 5-fluoro-2-methyl-1-indanone has been reported, indicating that fluorination of the aromatic ring is a feasible transformation, likely proceeding via an electrophilic mechanism. prepchem.com Furthermore, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group (like fluorine) is already present on the aromatic ring, particularly if activated by electron-withdrawing groups. chemicalbook.com
Table 2: Potential Aromatic Ring Functionalizations
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted indanone |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted indanone |
Electrophilic Aromatic Substitutions and Regioselectivity
The benzene ring of the indenone core is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the electronic effects of the existing substituents: the activating alkyl group and the deactivating but ortho-, para-directing fluorine atom on the cyclopentenone ring, and the deactivating effect of the carbonyl group.
Direct fluorination of aromatic rings can be challenging due to the high reactivity of elemental fluorine. libretexts.orgyoutube.com More controlled methods often employ electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). nih.gov For instance, a stereoselective, catalytic tandem transformation of α,β-unsaturated arylketones to fluorine-containing 1-indanone (B140024) derivatives has been achieved via a Nazarov cyclization followed by electrophilic fluorination with NFSI, catalyzed by Cu(II) triflate. nih.govbeilstein-journals.org
The regioselectivity of electrophilic substitution on the indenone ring is a critical aspect. The interplay of the electron-donating and electron-withdrawing groups dictates the position of substitution. In related indanone syntheses, the concentration of the acid catalyst, such as polyphosphoric acid (PPA), has been shown to have a crucial effect on the regioselectivity. d-nb.info For example, PPA with a low P₂O₅ content can favor the formation of an indanone isomer with an electron-donating group meta to the carbonyl, while a high P₂O₅ content can favor ortho or para substitution. d-nb.info
Table 1: Key Factors Influencing Regioselectivity in Electrophilic Aromatic Substitution of Indenone Derivatives
| Factor | Influence on Regioselectivity | Reference |
| Catalyst Concentration | Can switch the position of substitution (e.g., meta vs. ortho/para) | d-nb.info |
| Substituent Position | The position of existing groups on the aromatic ring directs incoming electrophiles. | d-nb.info |
| Nature of Electrophile | The reactivity of the electrophile can influence the outcome of the substitution. | libretexts.orgyoutube.com |
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed reactions are powerful tools for the synthesis and functionalization of complex molecules like indenones. bohrium.com Various metals, including palladium, rhodium, cobalt, nickel, and iron, have been employed in indenone synthesis through annulation reactions. bohrium.comnih.gov These methods often involve the coupling of ortho-halogenated benzaldehydes with alkynes, a process known as the Larock indenone synthesis. bohrium.com
While specific cross-coupling reactions on the this compound molecule are not detailed in the literature, the indenyl moiety is known to be a versatile ligand in transition-metal catalysis. nih.gov Transition-metal indenyl complexes often exhibit enhanced reactivity in substitution and related reactions due to the "indenyl effect". nih.gov This suggests that the aromatic ring of the title compound could potentially undergo cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The success of such reactions would depend on the development of suitable catalytic systems that can tolerate the enone functionality and the stereocenter.
Table 2: Examples of Transition-Metal Catalyzed Reactions for Indenone Synthesis
| Catalyst/Metal | Reaction Type | Reactants | Reference |
| Palladium | Annulation | ortho-halogenated benzaldehydes and alkynes | bohrium.com |
| Rhodium(III) | Annulative Coupling | 9-benzoylcarbazoles and internal alkynes | bohrium.com |
| Nickel | Larock Annulation | Substituted 2-formylphenyl trifluoromethanesulfonate (B1224126) and alkynes | bohrium.com |
Exploration of Novel Reaction Pathways and Mechanisms
The exploration of novel reaction pathways for indenone derivatives is an active area of research. For instance, a transition-metal and base-free protocol has been developed to access functionalized indenone derivatives through an oxygenative annulation of 2-alkynylphenyl-substituted p-quinone methides. researchgate.net Furthermore, rhodium(III)-catalyzed synthesis of indenones from 2-aryl-3-nitrosoindoles and alkynes proceeds in a redox-neutral manner. researchgate.net These examples highlight the potential for developing new synthetic strategies towards derivatives of this compound.
The mechanism of such reactions is often complex, involving cascade or tandem processes. For example, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed for the construction of the indene (B144670) frame. researchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions and controlling selectivity.
Photochemical and Electrochemical Reactivity Studies
The photochemical behavior of this compound can be inferred from the extensive studies on enone photochemistry. magadhmahilacollege.orgscripps.edu Enones, upon absorption of light, can undergo a variety of reactions, including cycloadditions, isomerizations, and rearrangements. magadhmahilacollege.orgbritannica.com The reactive excited state of enones is often the triplet state, which can be reached via intersystem crossing from the initially formed singlet excited state. magadhmahilacollege.orgscripps.edu
One of the most well-known photochemical reactions of enones is the [2+2] photocycloaddition with alkenes to form cyclobutane (B1203170) derivatives. researchgate.net The photodimerization of enones is also a common process. magadhmahilacollege.org For instance, the photodimerization of 3-methylcyclopent-2-enone leads to the formation of both head-to-head and head-to-tail dimers. magadhmahilacollege.org It is plausible that this compound could undergo similar photochemical transformations, potentially leading to novel and complex molecular architectures. Photochemical reactions can also be a key method for generating radical intermediates under mild conditions. rsc.org
The electrochemical behavior of advanced electrode materials is a broad field of study, and while specific studies on indenones are not prevalent, the principles can be applied. mdpi.com The carbonyl group of the indenone is an electroactive site and could be subject to electrochemical reduction.
Table 3: Common Photochemical Reactions of Enones
| Reaction Type | Description | Reference |
| [2+2] Photocycloaddition | Reaction with an alkene to form a cyclobutane ring. | researchgate.net |
| Photodimerization | Reaction of two enone molecules to form a dimer. | magadhmahilacollege.org |
| Geometrical Isomerization | Isomerization of the double bond upon photo-irradiation. | magadhmahilacollege.org |
| Rearrangements | Excited state rearrangements to form new structural isomers. | magadhmahilacollege.org |
Computational and Theoretical Investigations on 2s 2 Fluoro 2 Methyl 3h Inden 1 One
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. For (2S)-2-fluoro-2-methyl-3H-inden-1-one, these methods, particularly Density Functional Theory (DFT), would be employed to predict its three-dimensional structure, stability, and electronic characteristics. These calculations solve the Schrödinger equation for the molecule, providing detailed insights into its behavior at the atomic level.
Conformational Analysis and Potential Energy Surfaces
The five-membered ring of the indanone core in this compound is not planar. A comprehensive conformational analysis would be necessary to identify the most stable three-dimensional arrangement of the atoms. This process involves systematically exploring the molecule's potential energy surface (PES).
The primary focus of a conformational analysis for this molecule would be the puckering of the five-membered ring. By systematically varying the dihedral angles within this ring, a computational chemist can map out the PES. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. For each identified conformer, the relative energy would be calculated to determine the most populated state at a given temperature. The stereocenter at the C2 position, with its fluorine and methyl substituents, would significantly influence the ring's preferred conformation.
Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C3a) | Population (%) at 298.15 K |
|---|---|---|---|
| Envelope (C2-endo) | 0.00 | 25.0° | 75.3 |
| Twist (C1-C2) | 1.20 | -15.5° | 24.7 |
Electronic Structure and Bonding Analysis
An in-depth analysis of the electronic structure would reveal the nature of the chemical bonds within this compound. Techniques such as Natural Bond Orbital (NBO) analysis would be utilized to understand electron delocalization, hyperconjugative interactions, and the polarity of the bonds.
The presence of the electronegative fluorine and oxygen atoms would lead to significant polarization of the electron density. NBO analysis would quantify the charge distribution on each atom, providing insights into reactive sites. For instance, the carbonyl carbon would be expected to have a significant positive charge, making it susceptible to nucleophilic attack. The analysis would also detail the composition of the molecular orbitals, distinguishing between bonding, anti-bonding, and non-bonding orbitals.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orglibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in determining how the molecule interacts with other chemical species.
For this compound, the HOMO would likely be localized on the benzene (B151609) ring and the lone pairs of the oxygen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be centered on the carbonyl group, specifically the C=O π* anti-bonding orbital, making it the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
Hypothetical FMO Data for this compound
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -7.5 | Aromatic Ring, Oxygen Lone Pairs |
| LUMO | -1.2 | Carbonyl C=O π* |
| HOMO-LUMO Gap | 6.3 | - |
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of spectra, which are essential for the characterization of a compound.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can provide a powerful complement to experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR spectra would be crucial. The predicted chemical shifts would be compared to experimental values to confirm the proposed structure. pdx.edulibretexts.orglibretexts.org Of particular interest would be the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, which are highly sensitive to the through-space distance and dihedral angles between the coupled nuclei. These couplings would provide definitive evidence for the preferred conformation of the five-membered ring. nih.gov
Hypothetical Calculated NMR Data for this compound
| Atom | Calculated Chemical Shift (ppm) | Key Coupling Constant (Hz) |
|---|---|---|
| H (on C3) | 3.1 - 3.4 | ²J(H-H) = -17.5 |
| C2 | 95.2 | ¹J(C-F) = 185.0 |
| C=O | 202.5 | ³J(C-F) = 2.5 |
| CH₃ | 1.45 | ³J(H-F) = 22.1 |
| ¹⁹F | -175.3 | - |
IR and Raman Vibrational Frequencies
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., stretching, bending, or twisting of bonds).
For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration, typically found around 1700-1740 cm⁻¹. The C-F stretching vibration would also be a characteristic band. The calculated vibrational frequencies are often systematically overestimated due to the harmonic approximation used in the calculations, and thus they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
Hypothetical Calculated Vibrational Frequencies for this compound
UV-Vis Absorption Maxima and Electronic Transitions
The electronic absorption properties of this compound can be theoretically predicted using time-dependent density functional theory (TD-DFT). researchgate.netmdpi.comresearchgate.net This computational method is well-established for its ability to provide insights into the ultraviolet-visible (UV-Vis) spectra of organic molecules by calculating the energies of electronic transitions between molecular orbitals. mdpi.comresearchgate.net For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π-system of the indenone core and the non-bonding electrons of the carbonyl oxygen.
A typical TD-DFT calculation would be performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), often in conjunction with a solvent model to simulate solution-phase spectra. mdpi.comresearchgate.net The primary electronic transitions anticipated for this molecule would be of the n → π* and π → π* type. The n → π* transition, typically of lower energy and intensity, involves the excitation of an electron from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. The π → π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system.
The presence of the fluorine atom and the methyl group at the chiral center can subtly influence the energies of these transitions through inductive and steric effects, potentially leading to shifts in the absorption maxima compared to the unsubstituted indenone.
Table 1: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound (Hypothetical Data)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 340 | 0.015 | HOMO -> LUMO | n -> π |
| 295 | 0.250 | HOMO-1 -> LUMO | π -> π |
| 250 | 0.450 | HOMO-2 -> LUMO | π -> π* |
Note: This data is hypothetical and for illustrative purposes, based on typical TD-DFT calculation results for similar organic ketones.
Transition State Modeling for Reaction Pathways
Understanding the reactivity of this compound, particularly towards nucleophilic attack at the carbonyl carbon, can be elucidated through transition state modeling using computational methods like density functional theory (DFT). up.ac.zaresearchgate.net Such studies are crucial for predicting the stereochemical outcome of reactions, a key consideration for a chiral molecule.
The Felkin-Anh model and its variants are often used to predict the stereoselectivity of nucleophilic additions to α-chiral ketones. researchgate.net Computational modeling can provide detailed energetic profiles of the possible transition states, confirming or refining the predictions of these models. For this compound, the fluorine atom, being a small but highly electronegative substituent, is expected to play a significant role in determining the preferred trajectory of nucleophilic attack. nih.gov
Transition state calculations would involve locating the saddle points on the potential energy surface corresponding to the approach of a nucleophile to the carbonyl carbon from either the Re or Si face. The relative energies of these transition states would determine the diastereoselectivity of the reaction. The calculations would typically be performed with a selected nucleophile (e.g., a hydride source or an organometallic reagent) and would account for solvent effects. up.ac.za
Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Addition to this compound
| Nucleophile | Approach | Transition State Energy (kcal/mol) | Expected Major Diastereomer |
| Hydride (H-) | Re face | 12.5 | (1R,2S)-2-fluoro-2-methyl-2,3-dihydro-1H-inden-1-ol |
| Hydride (H-) | Si face | 14.2 | (1S,2S)-2-fluoro-2-methyl-2,3-dihydro-1H-inden-1-ol |
| Methyl Grignard | Re face | 15.8 | (1R,2S)-1,2-dimethyl-2-fluoro-2,3-dihydro-1H-inden-1-ol |
| Methyl Grignard | Si face | 17.1 | (1S,2S)-1,2-dimethyl-2-fluoro-2,3-dihydro-1H-inden-1-ol |
Note: This data is hypothetical and for illustrative purposes, based on typical DFT calculations for nucleophilic additions to chiral ketones.
Molecular Dynamics Simulations for Conformational Flexibility
The conformational flexibility of this compound, particularly the puckering of the five-membered ring and the orientation of the substituents at the chiral center, can be investigated using molecular dynamics (MD) simulations. nih.govunige.ch MD simulations provide a dynamic picture of the molecule's behavior in a given environment (e.g., in a specific solvent) over time.
An MD simulation would typically start with an optimized geometry of the molecule, which is then placed in a simulation box filled with solvent molecules. The system's trajectory is then propagated over time by solving Newton's equations of motion for all atoms. Analysis of the trajectory can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and the influence of the solvent on the conformational landscape. unige.ch
For this compound, MD simulations could shed light on the conformational preferences of the five-membered ring, which can adopt envelope or twist conformations. The simulations would also provide information on the rotational freedom of the methyl group and the influence of the fluorine atom on the local geometry and dynamics. nih.gov
In Silico Exploration of Derived Structures and Reactivity
The scaffold of this compound can be used as a starting point for the in silico design of new derivatives with potentially interesting properties. nih.govresearchgate.net Computational methods allow for the rapid exploration of a virtual library of compounds derived from the parent structure, enabling the prediction of their properties and reactivity before their synthesis.
For instance, one could computationally explore the effect of substituting different groups on the aromatic ring of the indenone. These substitutions could modulate the electronic properties of the molecule, affecting its reactivity and spectroscopic characteristics. Quantitative structure-activity relationship (QSAR) models could be developed to correlate specific structural features with predicted activities. nih.gov
Furthermore, in silico methods can be used to predict the reactivity of these derived structures in various chemical transformations. For example, the susceptibility of the aromatic ring to electrophilic substitution or the modification of the carbonyl group could be computationally assessed.
2s 2 Fluoro 2 Methyl 3h Inden 1 One As a Precursor in Complex Molecular Architectures
Synthesis of Stereochemically Defined Indane and Fluoroindane Derivatives
The synthesis of enantiomerically pure indane and fluoroindane derivatives is of great interest due to their prevalence in bioactive molecules. The construction of the chiral center in (2S)-2-fluoro-2-methyl-3H-inden-1-one is a key synthetic challenge. Asymmetric synthesis methodologies are crucial for establishing the desired stereochemistry.
Asymmetric Synthesis of the Indanone Core: The enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through methods like the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. acs.org This approach can yield a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. acs.org Another strategy involves the use of chiral catalysts to direct the cyclization of prochiral substrates. For instance, organocatalytic approaches, such as intramolecular Michael additions, can be employed to construct the indane skeleton with high stereocontrol. rsc.org
Introduction of Fluorine: Following the establishment of the chiral indanone core, the introduction of fluorine at the C2-position can be achieved through various fluorination techniques. A stereoselective, catalytic, tandem transformation of α,β-unsaturated arylketones can lead to fluorine-containing 1-indanone (B140024) derivatives via a Nazarov cyclization followed by electrophilic fluorination. nih.gov This reaction can be catalyzed by Cu(II) triflate in the presence of an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). nih.gov
Below is a table representing a general, plausible synthetic approach to stereochemically defined fluoroindane derivatives, based on established methodologies.
| Step | Reaction Type | Key Reagents | Product |
| 1 | Asymmetric Michael Addition | Prochiral enone, chiral catalyst | Chiral indanone precursor |
| 2 | Electrophilic Fluorination | Chiral indanone precursor, NFSI, Cu(II) catalyst | 2-Fluoro-1-indanone derivative |
Integration into Polycyclic and Heterocyclic Frameworks
The indanone scaffold serves as a versatile platform for the construction of more complex fused and spirocyclic systems. The carbonyl group and the adjacent α-protons of this compound offer reactive sites for annulation reactions, enabling its integration into polycyclic and heterocyclic frameworks. rsc.org
Fused Carbocycles: Indanone derivatives can be utilized in reactions that lead to the formation of fused carbocyclic systems. For example, cobalt-catalyzed intramolecular cyclization of alkylated indanones can afford fused carbocyclic compounds with good regio- and stereoselectivity. rsc.org Furthermore, indanone derivatives acting as β-ketoesters are effective synthons for creating indeno-fused carbocycles through reactions with terminal alkynes catalyzed by manganese complexes. rsc.org
Spirocyclic Frameworks: The indanone motif is also instrumental in the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry. Organocatalytic tandem reactions can be employed to construct drug-like oxa-spirocyclic indanone scaffolds. acs.org
The following table illustrates representative transformations of the indanone core into more complex structures.
| Starting Material | Reaction Type | Key Reagents/Catalyst | Resulting Framework |
| Alkylated 1-indanone | Intramolecular C-H activation/cyclization | Cobalt(II)/Xantphos | Fused carbocycle |
| 1-Indanone derivative | Reaction with terminal alkyne | Mn(CO)₅Br | Indeno-fused carbocycle |
| 1-Indanone derivative | Tandem Morita–Baylis–Hillman–Michael reaction | Organocatalyst | Oxa-spirocyclic indanone |
Development of Chiral Ligands and Organocatalysts Based on the Indanone Scaffold
The rigid bicyclic structure and the defined stereochemistry of this compound make its derivatives excellent candidates for development as chiral ligands and organocatalysts. The indanyl core is a common feature in a variety of successful chiral catalysts. rsc.org
The stereogenic center of the indanone can be used to induce asymmetry in a wide range of chemical transformations. By modifying the indanone scaffold with appropriate coordinating groups, such as phosphines or amines, novel chiral ligands for transition-metal-catalyzed reactions can be developed. These ligands can be applied in asymmetric hydrogenations, C-H functionalizations, and cross-coupling reactions. rsc.org
Similarly, the indanone framework can be functionalized to create purely organic catalysts. For example, the incorporation of a proline or a primary amine moiety can lead to novel enamine or iminium ion catalysts for asymmetric aldol, Michael, or Diels-Alder reactions. The fluorine atom at the C2 position can also influence the electronic properties and the conformational preferences of the catalyst, potentially leading to enhanced reactivity and selectivity.
Utilization in the Construction of Advanced Functional Materials
The incorporation of fluorine into organic molecules can impart unique properties that are desirable for advanced functional materials. man.ac.uk Fluorine-containing compounds are utilized in a wide array of applications, from fluoropolymers to liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgman.ac.uk
The presence of the fluorine atom in this compound can lead to derivatives with enhanced thermal stability, altered electronic properties, and specific intermolecular interactions. These characteristics are advantageous for the design of new materials. For instance, polymers derived from fluorinated indanone monomers could exhibit improved resistance to chemical and thermal degradation. man.ac.uk
Furthermore, the chiral nature of the building block could be exploited in the development of chiroptical materials, which have applications in optical data storage, displays, and sensors. The rigid indanone scaffold can also serve as a core for the synthesis of discotic liquid crystals.
Strategic Application in Divergent and Convergent Synthetic Routes for Building Blocks
A versatile building block like this compound is well-suited for both divergent and convergent synthetic strategies, which are employed to efficiently generate molecular complexity and diversity. wikipedia.orgwikipedia.org
Divergent Synthesis: In a divergent synthesis, a common intermediate is used to create a library of structurally related compounds. nih.govresearchgate.net this compound can serve as such an intermediate. By systematically reacting its different functional handles (the ketone, the aromatic ring, the α-position), a wide array of derivatives can be prepared. This approach is particularly valuable in drug discovery for generating compound libraries for biological screening. nih.gov
The strategic choice between a divergent and a convergent approach depends on the synthetic goal, whether it is the creation of a library of analogues or the efficient total synthesis of a single complex target. wikipedia.orgnih.gov
Future Research Directions and Unaddressed Challenges in 2s 2 Fluoro 2 Methyl 3h Inden 1 One Chemistry
Exploration of More Efficient and Sustainable Synthetic Methodologies
The conventional synthesis of 1-indanone (B140024) frameworks often relies on intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.gov These methods frequently necessitate harsh reaction conditions, including the use of superacids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), often in stoichiometric excess and at elevated temperatures. nih.gov Such conditions are far from the principles of green chemistry, generating significant chemical waste and requiring high energy input. nih.gov
A primary challenge is to develop more sustainable pathways to the 2-methyl-3H-inden-1-one precursor and to execute the subsequent fluorination stereoselectively. Future research should pivot towards methodologies that minimize environmental impact. This includes the exploration of non-conventional energy sources and novel catalytic systems.
Key research objectives include:
Alternative Energy Sources: Investigating the use of microwave irradiation and high-intensity ultrasound to promote the cyclization reaction, potentially reducing reaction times and energy consumption. nih.gov
Heterogeneous Catalysis: Developing solid-supported acid catalysts, such as silica-supported triflic acid (TfOH-SiO₂), which offer the advantages of being recyclable and potentially allowing for solvent-free reaction conditions. nih.gov
Atom-Economical Fluorination: Moving beyond traditional fluorinating agents that may have poor atom economy or pose significant hazards. Research into late-stage C-H fluorination or the use of catalytic fluorinating systems could provide more efficient and safer alternatives.
Table 1: Comparison of Synthetic Methodologies for Indanone Synthesis
| Feature | Traditional Methods (e.g., PPA, MSA) | Future Sustainable Methods |
|---|---|---|
| Catalyst/Reagent | Stoichiometric strong acids (H₂SO₄, PPA) nih.gov | Catalytic, recyclable (e.g., TfOH-SiO₂) nih.gov |
| Solvent | Often the acid itself or high-boiling solvents nih.gov | Minimal or no solvent |
| Energy Input | High temperatures, long reaction times nih.gov | Microwave/Ultrasound assistance nih.gov |
| Byproducts | Significant acidic and toxic waste nih.gov | Water is often the only byproduct nih.gov |
| Sustainability | Low | High |
Discovery of Novel Asymmetric Catalytic Systems for its Synthesis
The creation of the chiral center in (2S)-2-fluoro-2-methyl-3H-inden-1-one with high enantiopurity is a significant synthetic hurdle. The target molecule features a quaternary stereocenter (a carbon atom bonded to four different non-hydrogen groups), which are notoriously difficult to construct enantioselectively. While methods for the asymmetric fluorination of ketones exist, their application to α-branched substrates like 2-methyl-3H-inden-1-one is not straightforward, as these substrates are often less reactive. acs.org
Future research must focus on the design and discovery of new catalytic systems capable of performing the asymmetric fluorination of the 2-methyl-3H-inden-1-one precursor with high efficiency and enantioselectivity.
Promising avenues for exploration:
Dual Catalysis Systems: Investigating the combination of enamine catalysis with other forms of catalysis, such as chiral anion phase-transfer catalysis. acs.org This synergistic approach has proven effective for the asymmetric fluorination of α-substituted cyclohexanones and could be adapted for the indanone system. acs.org
Chiral Brønsted Acid Catalysis: Developing potent chiral Brønsted acids for the enantioselective fluorination or related transformations. nih.govorganic-chemistry.org These catalysts have shown great promise in various asymmetric reactions.
Transition Metal Catalysis: Exploring novel chiral transition metal complexes, for instance, based on palladium or copper, which have been successfully used in the asymmetric synthesis of other fluorinated compounds. acs.orgmdpi.com The challenge lies in designing a ligand environment that can effectively control the stereochemical outcome for this specific substrate.
Table 2: Potential Asymmetric Catalytic Strategies
| Catalytic Strategy | Mechanism Principle | Potential Advantages for Fluorinated Indanones | Key Challenge |
|---|---|---|---|
| Dual Catalysis | Combines two catalytic cycles (e.g., enamine and phase-transfer) to achieve high stereocontrol. acs.org | Proven success with sterically hindered α-branched ketones. acs.org | Optimizing the compatibility and synergy between the two catalysts. |
| Chiral Brønsted Acid | Protonation activates the substrate for enantioselective nucleophilic or electrophilic attack. organic-chemistry.org | High efficiency and broad substrate scope in other systems. organic-chemistry.org | Designing a sufficiently acidic and sterically appropriate catalyst. |
| Transition Metal Catalysis | A chiral metal-ligand complex coordinates the substrate and directs the fluorinating agent. acs.org | High turnover numbers and enantioselectivities are possible. acs.org | Ligand design to overcome the inertness of the α-branched ketone. acs.org |
Investigation of Unprecedented Reactivity Patterns
Future work should systematically explore the chemical transformations of this fluorinated indanone to uncover unique reactivity patterns. This fundamental knowledge could pave the way for its use as a versatile building block in organic synthesis.
Areas for investigation include:
Carbonyl Group Reactivity: Studying nucleophilic addition reactions to the carbonyl group. The fluorine atom may increase the electrophilicity of the carbonyl carbon, potentially altering reaction rates and equilibria.
Enolate Chemistry: Investigating the formation and reactivity of the corresponding enolate. The stability and nucleophilicity of the enolate will be heavily influenced by the α-fluoro-α-methyl substitution, potentially enabling regioselective reactions that are otherwise difficult to achieve.
Rearrangement Reactions: Exploring the possibility of fluorine-induced skeletal rearrangements, such as Favorskii-type rearrangements, under basic conditions, which could lead to novel ring-contracted products.
Cycloaddition Reactions: Using the fluorinated indanone as a partner in cycloaddition reactions to build more complex molecular architectures.
Development of Structure-Reactivity Relationships for Derivatives
A systematic investigation into how structural modifications affect chemical reactivity is essential for rationally designing molecules with desired properties. By synthesizing a library of derivatives of this compound and quantitatively assessing their reactivity, researchers can establish robust structure-reactivity relationships (SRRs). This approach is fundamental in fields like medicinal chemistry and materials science. nih.gov
The goal is to create a predictive model that links specific structural features to observable chemical behavior. This would involve:
Synthesis of Analogues: Preparing a series of compounds with systematic variations, such as different substituents on the aromatic ring (e.g., electron-donating or electron-withdrawing groups) or replacing the α-methyl group with other alkyl chains.
Kinetic and Mechanistic Studies: Performing detailed kinetic studies on a benchmark reaction for each derivative to quantify the impact of structural changes on reaction rates.
Quantitative Analysis: Applying physical organic principles, such as Hammett analysis, to correlate electronic and steric parameters with reactivity, thereby building a predictive framework for the behavior of new, unsynthesized derivatives.
Computational Design of Next-Generation Fluorinated Indanone Analogues
Computational chemistry provides powerful tools for the in silico design and evaluation of new molecules, saving significant time and resources compared to a purely experimental approach. nih.gov By applying structure-based design and computational docking analyses, researchers can predict the properties and potential bioactivities of novel fluorinated indanone analogues before committing to their synthesis. nih.govnih.gov
Future research in this area should leverage computational methods to design next-generation analogues of this compound with tailored properties for specific applications, such as medicinal chemistry or materials science. researchgate.netresearchgate.net
Key computational approaches include:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to calculate the geometric and electronic properties of designed analogues, predicting their stability, reactivity, and spectroscopic signatures.
Molecular Docking: If a biological target is identified, docking studies can be used to predict the binding affinity and orientation of designed analogues within the target's active site, guiding the design of more potent inhibitors or probes. nih.gov This has been used successfully in the design of other fluoro-analogs. nih.gov
Virtual Screening: Creating a virtual library of fluorinated indanone analogues and using computational filters to screen for compounds with desirable properties (e.g., drug-like properties, high predicted binding affinity), thereby prioritizing synthetic targets. nih.gov
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a synthetic curiosity into a valuable tool for chemical innovation.
Q & A
Basic: How can researchers optimize the synthesis of (2S)-2-fluoro-2-methyl-3H-inden-1-one?
Answer:
Synthetic optimization requires systematic variation of reaction parameters. For fluorinated indenones, halogen exchange reactions (e.g., using KF or CsF) or direct fluorination via electrophilic agents (e.g., Selectfluor) are common. Evidence from analogous compounds suggests that microwave-assisted synthesis can improve yields (e.g., 58% yield for a difluorophenyl-substituted indenone under optimized conditions) . Key parameters to test include temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps). Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and stereochemistry. For example, the methyl group at C2 in similar compounds shows a singlet at δ 1.5–1.8 ppm, while the fluorine atom deshields adjacent protons (e.g., C3-H appears as a multiplet at δ 3.1–3.3 ppm) .
- X-ray Crystallography : Resolve absolute configuration (2S) and confirm spatial arrangement of substituents. Comparable fluorinated indenones exhibit dihedral angles of 5–10° between the indenone ring and substituents .
Advanced: How can chiral integrity be validated for this compound?
Answer:
- Chiral HPLC : Use a Chiralpak IC or AD-H column with hexane/isopropanol (90:10) to determine enantiomeric excess (ee). Retention time differences >2 min indicate high enantiopurity.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for the (2S) configuration. Fluorine’s electron-withdrawing effect alters Cotton effects at ~220 nm .
Advanced: What computational methods predict the reactivity of this compound in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The LUMO of fluorinated indenones is typically localized on the carbonyl group, making it reactive toward Grignard reagents.
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or catalysts (e.g., lipases for kinetic resolution). Fluorine’s van der Waals radius (1.47 Å) influences steric hindrance in binding pockets .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in 1^11H NMR)?
Answer:
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., diastereomers or degradation products). For example, oxidation of the indenone ring can introduce ketone impurities.
- Solvent/Isotope Effects : Repeat NMR in deuterated DMSO or CDCl₃ to rule out solvent-induced shifts. For fluorinated compounds, F NMR (δ -110 to -120 ppm) clarifies electronic environments .
Advanced: What strategies link the structure of this compound to biological activity?
Answer:
- SAR Studies : Synthesize analogs (e.g., varying methyl/fluoro positions) and test in enzyme inhibition assays. For instance, fluorination at C2 in indenones enhances metabolic stability in cytochrome P450 models .
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). The fluorine atom may form halogen bonds with backbone carbonyls (distance: ~3.2 Å) .
Basic: What protocols assess the stability of this compound under storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via LC-MS; fluorinated compounds often undergo hydrolysis at the carbonyl group.
- Long-Term Stability : Store at -20°C in amber vials with desiccants. Periodic NMR/XRD checks (every 6 months) ensure structural integrity .
Advanced: How does fluorination at C2 influence the electronic properties of the indenone scaffold?
Answer:
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the carbonyl group, confirmed by a 0.2–0.4 eV reduction in LUMO energy via DFT.
- Hammett Constants : The σₚ value of -F (0.06) slightly deactivates the ring, altering regioselectivity in electrophilic substitutions (e.g., nitration occurs at C5 instead of C4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
